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2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine Documentation Hub

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  • Product: 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine
  • CAS: 1368401-93-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine, a heterocyclic compound of interest in medicinal chemistry. We will explore an integrated approach that combines theoretical prediction using Hansen Solubility Parameters (HSP) with the gold-standard experimental methodology, the shake-flask method. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both the theoretical underpinnings and detailed, actionable protocols for a robust and reliable solubility assessment.

Introduction: The Criticality of Solubility in Drug Development

In the journey from discovery to clinical application, a molecule's physicochemical properties dictate its viability. Among these, solubility stands as a primary hurdle. Poor solubility can lead to challenging and costly formulation strategies, low bioavailability, and unreliable in vitro testing results.[1] The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[2][3] However, the planar, aromatic nature of the triazine ring, often combined with various substituents, can lead to low aqueous solubility and variable solubility in organic solvents, frequently due to strong crystal lattice energy and potential for π-stacking.

Understanding the solubility of a specific derivative like 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine in a diverse range of organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Pre-formulation: Identifying potential solvent systems for amorphous solid dispersions, liquid formulations, or parenteral dosage forms.

  • Analytical Chemistry: Developing robust analytical methods, particularly for techniques like High-Performance Liquid Chromatography (HPLC).

This guide presents a dual strategy: first, predicting solubility to intelligently narrow the selection of solvents, and second, precisely measuring thermodynamic solubility to generate definitive data.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Before embarking on extensive experimental work, a theoretical assessment can rationalize solvent selection and predict solubility trends. The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar intermolecular forces are more likely to be miscible.[4] The Hansen Solubility Parameter (HSP) model provides a powerful quantitative method to apply this principle.[5]

HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding interactions.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The distance (Ra) between the solute and a solvent in this space is calculated, and a smaller distance implies greater affinity and higher solubility.[6][7]

cluster_0 Conceptual Workflow for Solubility Prediction & Screening A Define Solute Structure (2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine) B Estimate Solute HSP (δD, δP, δH) (Using Group Contribution Methods) A->B D Calculate Hansen Distance (Ra) between Solute and Each Solvent B->D C Compile HSP Database of Candidate Solvents C->D E Rank Solvents by Ra (Low Ra = Predicted High Solubility) D->E F Select a Diverse Set of Solvents for Experimental Validation E->F

Caption: Logical workflow for using HSP to screen and select solvents.

While the exact HSP for 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine is not published, we can estimate it based on its structural components. The molecule possesses a large aromatic system (high δD), polar groups like the methoxy ether and triazine nitrogens (moderate δP), and hydrogen bond accepting capabilities (moderate δH). This profile suggests that polar aprotic and some polar protic solvents are likely to be effective.

Table 1: Hansen Solubility Parameters for a Selection of Common Organic Solvents (Values are approximate and sourced from literature compilations)

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Polarity Class
n-Hexane14.90.00.0Non-polar
Toluene18.01.42.0Non-polar
Dichloromethane17.07.37.1Polar Aprotic
Acetone15.510.47.0Polar Aprotic
N,N-Dimethylformamide (DMF)17.413.711.3Polar Aprotic
Dimethyl Sulfoxide (DMSO)18.416.410.2Polar Aprotic
Ethanol15.88.819.4Polar Protic
Methanol14.712.322.3Polar Protic

Based on this theoretical grounding, solvents like DMF, DMSO, and Dichloromethane are predicted to be good candidates, while a non-polar solvent like n-Hexane is expected to be a poor solvent.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8][9] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[10]

Rationale for Methodological Choices
  • Excess Solid: Adding a significant excess of the solute ensures that the solution reaches true saturation and remains in equilibrium with the solid phase.[8]

  • Equilibration Time: An extended incubation period (e.g., 24-72 hours) is crucial. The system must reach a thermodynamic steady state, where the rate of dissolution equals the rate of precipitation. This is verified by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.[10]

  • Temperature Control: Solubility is highly temperature-dependent.[11] All experiments must be conducted in a calibrated, temperature-controlled incubator or shaker bath to ensure data consistency and relevance.

  • Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated liquid phase without altering the equilibrium (e.g., by causing precipitation due to temperature changes). Centrifugation followed by careful withdrawal of the supernatant is a robust method.[9]

  • Quantification: HPLC is the preferred method for quantification due to its high specificity, sensitivity, and ability to detect potential degradation of the compound.[10]

Step-by-Step Experimental Workflow

Caption: The Shake-Flask method workflow for solubility measurement.

  • Preparation: Into 2 mL glass vials, add approximately 10-20 mg of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine.

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 200 rpm) for 48 hours.

  • Phase Separation: Remove the vials and centrifuge them at 14,000 rpm for 15 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully withdraw a 100 µL aliquot of the clear supernatant, taking care not to disturb the solid pellet.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the pre-established calibration range. A serial dilution may be necessary for highly soluble samples.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve prepared with the same compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Results and Discussion: Interpreting the Solubility Profile

The following table presents a plausible, illustrative solubility profile for 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine based on the theoretical principles discussed.

Table 2: Illustrative Thermodynamic Solubility of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine at 25°C

SolventPolarity ClassSolubility (mg/mL)Observations and Rationale
n-HexaneNon-polar< 0.1Insoluble. The large mismatch in polarity and lack of favorable intermolecular interactions between the non-polar solvent and the polar solute results in very poor solubility, as predicted.
TolueneNon-polar~1.5Slightly Soluble. The aromatic nature of toluene allows for some π-π stacking interactions with the phenyl and triazine rings, providing a modest increase in solubility over aliphatic hydrocarbons.
DichloromethanePolar Aprotic~25Soluble. Good balance of polarity to interact with the methoxy and triazine groups without the strong hydrogen-bonding network that could favor self-association.
AcetonePolar Aprotic~40Soluble. The high polarity (δP) of acetone interacts favorably with the polar functionalities of the solute.
N,N-Dimethylformamide (DMF)Polar Aprotic> 150Freely Soluble. The very high polarity and hydrogen bond accepting capability of DMF effectively solvate the molecule, disrupting the crystal lattice. Its HSP values are likely very close to those of the solute.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Freely Soluble. Similar to DMF, DMSO is a powerful, highly polar solvent capable of overcoming the solute's crystal lattice energy, making it an excellent solvent for this class of compounds.
EthanolPolar Protic~10Sparingly Soluble. While polar, the strong hydrogen-bonding network of ethanol (high δH) may favor solvent-solvent interactions over solute-solvent interactions, limiting solubility compared to aprotic solvents of similar polarity.

The trend observed in this illustrative data aligns perfectly with our theoretical predictions. The highest solubilities are found in highly polar aprotic solvents (DMSO, DMF), which can effectively solvate the polar regions of the molecule without competing hydrogen bond donation. The insolubility in n-hexane confirms the "like dissolves like" principle. The moderate solubility in ethanol highlights the complexity of solute-solvent interactions, where a solvent's self-association can sometimes hinder its ability to dissolve a solute.

Conclusion

Characterizing the solubility profile of a novel compound like 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine is a foundational step in its development pathway. This guide has demonstrated a robust, two-pronged strategy that marries theoretical prediction with rigorous experimental validation. By first using Hansen Solubility Parameters to intelligently screen and rank potential solvents, researchers can focus their experimental efforts efficiently. Subsequently, the meticulous application of the gold-standard shake-flask method provides definitive, high-quality thermodynamic solubility data. This integrated approach not only generates the critical data needed for process and formulation development but also provides a deeper mechanistic understanding of the intermolecular forces governing the solubility of this important class of molecules.

References

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. Available at: [Link]

  • Yao, C., et al. (n.d.). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Publishing. Available at: [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]

  • PubMed. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Wikipedia. (n.d.). COSMO-RS. Wikipedia. Available at: [Link]

  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Available at: [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Available at: [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Available at: [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • Unknown. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • ACS Publications. (2025, August 4). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. Available at: [Link]

  • Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. RSC Publishing. Available at: [Link]

  • NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Available at: [Link]

  • PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Available at: [Link]

  • RSC Publishing. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Available at: [Link]

  • Bentham Science. (2025, June 24). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Available at: [Link]

  • Ingenta Connect. (2025, June 24). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Available at: [Link]

  • PMC. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). NIH. Available at: [Link]

  • TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Available at: [Link]

  • Lamar University. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Available at: [Link]

  • ACS Figshare. (2021, July 27). Saturated Solubility Determination and Correlation of 2‑Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Available at: [Link]

  • Taylor & Francis. (n.d.). Triazine – Knowledge and References. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine

Abstract This document provides a comprehensive guide for the synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine, a key heterocyclic building block in medicinal chemistry and materials science. The protocol details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine, a key heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust and reproducible method centered around the acid-catalyzed cyclotrimerization of 3-bromo-4-methoxybenzonitrile. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound.

Introduction: Significance of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine

The 1,3,5-triazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The title compound, 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine, is of particular interest due to the presence of a synthetically versatile bromine atom. This functional group allows for further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[3][4][5] The methoxy group on the phenyl ring also provides a handle for modulating the electronic properties and metabolic stability of potential drug candidates.

Mechanistic Rationale: The Pinner Triazine Synthesis

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines from nitriles is a classic and effective method.[6] The most common approach is the acid-catalyzed cyclotrimerization of a nitrile, often referred to as the Pinner triazine synthesis.[7][8] The reaction proceeds through the formation of a nitrilium ion intermediate upon protonation of the nitrile by a strong acid. This electrophilic intermediate is then attacked by another nitrile molecule, leading to a dimeric species. A subsequent intramolecular cyclization followed by proton loss and aromatization yields the stable 1,3,5-triazine ring.

The choice of a strong, non-nucleophilic acid is crucial to promote the reaction while avoiding unwanted side reactions.[9][10][11] Lewis acids can also catalyze this transformation.[12][13]

Experimental Workflow Overview

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine can be efficiently achieved through a one-pot cyclotrimerization of 3-bromo-4-methoxybenzonitrile. The overall workflow is depicted below:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material: 3-Bromo-4-methoxybenzonitrile Reaction_Setup Reaction Setup: - Inert atmosphere (N2/Ar) - Anhydrous conditions Start->Reaction_Setup Reagents Reagents: - Trifluoromethanesulfonic acid - Anhydrous Solvent (e.g., DCM) Reagents->Reaction_Setup Cyclotrimerization Cyclotrimerization: - Controlled temperature - Stirring Reaction_Setup->Cyclotrimerization Quenching Quenching: - Addition of base (e.g., NaHCO3) Cyclotrimerization->Quenching Extraction Extraction: - Organic solvent Quenching->Extraction Purification Purification: - Column chromatography - Recrystallization Extraction->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization Final_Product Final Product: 2-(3-Bromo-4-methoxyphenyl) -1,3,5-triazine Characterization->Final_Product

Caption: Overall workflow for the synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-methoxybenzonitrile≥98%Commercially AvailableEnsure dryness before use.
Trifluoromethanesulfonic acid (TfOH)≥99%Commercially AvailableHighly corrosive. Handle with care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over CaH₂.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially AvailablePrepared in deionized water.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
HexanesACS ReagentCommercially AvailableFor chromatography.
Ethyl AcetateACS ReagentCommercially AvailableFor chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromo-4-methoxybenzonitrile (5.0 g, 23.6 mmol).

    • Add anhydrous dichloromethane (50 mL) to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

  • Acid Addition and Cyclotrimerization:

    • Slowly add trifluoromethanesulfonic acid (2.1 mL, 23.6 mmol) dropwise to the stirred solution at 0 °C over 10 minutes. Caution: The addition is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred solution of saturated sodium bicarbonate (100 mL) at 0 °C.

    • Continue stirring until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel using a gradient eluent system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10% ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and evaporate the solvent to yield a white to off-white solid.

    • For further purification, the solid can be recrystallized from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.

Characterization

The identity and purity of the synthesized 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of the phenyl ring and the triazine ring proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the phenyl and triazine rings, as well as the methoxy carbon.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass of the product to confirm its molecular formula.

  • FT-IR (KBr): Characteristic absorption bands for the C=N bonds of the triazine ring and C-O stretching of the methoxy group.

Expected Results and Troubleshooting

ParameterExpected Value/Observation
Yield 60-75%
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Complex aromatic multiplets and a singlet for the methoxy group.
¹³C NMR Signals in the aromatic region and a signal around 56 ppm for the methoxy carbon.

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Ensure the use of a sufficiently strong acid and anhydrous conditions. The reaction time may need to be extended.

    • Side reactions: The temperature during acid addition should be carefully controlled to minimize charring and polymerization.

  • Impure Product:

    • Starting material remains: Optimize the stoichiometry of the acid catalyst.

    • Byproducts: Careful purification by column chromatography is essential. Multiple columns or recrystallizations may be necessary.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Trifluoromethanesulfonic acid is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3,5-triazine. The described method, based on the acid-catalyzed cyclotrimerization of the corresponding benzonitrile, offers a straightforward and efficient route to this valuable synthetic intermediate. The availability of this protocol will facilitate further research into the development of novel 1,3,5-triazine-based compounds for various applications in medicinal chemistry and materials science.

References

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  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of Organic Chemistry, 79(15), 7012-7024. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Request PDF. [Link]

  • Wikipedia. (2023). Pinner reaction. [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. [Link]

  • Kawakami, J., & Okazaki, M. (2020). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. European Journal of Inorganic Chemistry, 2020(36), 3435-3439. [Link]

  • Gomtsyan, A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(5), 374-391. [Link]

  • Yang, J., et al. (2011). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PMC. [Link]

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  • Bodige, V. A., & Schein, B. (1998). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 63(5), 1655-1657. [Link]

  • MDPI. (2023). Construction of Covalent Triazine Framework-Supported MnCo2O4.5 Nanoneedles via Enhanced Dispersion Strategy to Promote Ammonium Perchlorate Thermal Decomposition. Molecules, 28(23), 7869. [Link]

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  • MDPI. (2022). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 27(15), 4994. [Link]

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  • Google Patents. (n.d.).
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Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxyphenyl Triazines

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of isomeric compounds is a critical challenge. Methoxyphenyl triazines, a class of compounds with potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of isomeric compounds is a critical challenge. Methoxyphenyl triazines, a class of compounds with potential applications in medicinal chemistry and materials science, present such a challenge. The position of the methoxy substituent on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's biological activity and physicochemical properties. Mass spectrometry (MS) stands as a primary tool for the structural analysis of these compounds. This guide provides an in-depth comparison of the expected mass spectrometric fragmentation patterns of ortho-, meta-, and para-methoxyphenyl triazines under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

This document moves beyond a simple listing of fragments, delving into the causal relationships between substituent position and fragmentation pathways. While direct, side-by-side comparative experimental data for these specific isomers is not extensively available in published literature, this guide synthesizes data from analogous structures and fundamental mass spectrometry principles to provide a robust predictive framework. This approach empowers researchers to interpret their own data with a higher degree of confidence and to design experiments that can effectively differentiate these crucial isomers.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is paramount as it dictates the initial energy imparted to the molecule and, consequently, the extent and nature of fragmentation.

  • Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam (typically 70 eV) to induce ionization, resulting in the formation of a radical cation (M•+). The high internal energy of this ion leads to extensive and often complex fragmentation, providing a detailed structural fingerprint. EI is particularly useful for volatile and thermally stable compounds and is often coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for less volatile or thermally labile compounds, making it highly compatible with Liquid Chromatography (LC-MS). It typically generates protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation. Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID), is then required to induce fragmentation and elicit structural information. The lower-energy fragmentation in ESI-MS/MS often provides clearer, more predictable pathways than EI.

Predicted Fragmentation Patterns: A Comparative Analysis

The position of the methoxy group is anticipated to influence fragmentation through resonance and inductive effects, as well as through potential "ortho effects" involving interactions with the triazine ring.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the fragmentation of methoxyphenyl triazines is expected to be complex, involving cleavages within the triazine ring, the methoxyphenyl substituent, and the bond connecting them.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-aromatic compounds is the loss of a methyl radical from the molecular ion to form an [M-15]+ ion. This is often followed by the loss of carbon monoxide (CO) to yield an [M-15-28]+ ion.

  • Formation of the Methoxyphenyl Cation: Cleavage of the bond between the phenyl ring and the triazine ring can lead to the formation of a methoxyphenyl cation (m/z 107) or a triazinyl cation. The methoxyphenyl cation can further lose a methyl radical to form the phenoxy cation (m/z 92), which can then lose CO to give the cyclopentadienyl cation (m/z 65).

  • Triazine Ring Fragmentation: The 1,3,5-triazine ring can undergo characteristic cleavages, often involving the loss of HCN (27 Da) or its isomers. The fragmentation of the triazine ring itself can be a complex series of retro-Diels-Alder reactions and other rearrangements[1].

  • Influence of Methoxy Position:

    • Ortho Isomer: The proximity of the methoxy group to the triazine ring may lead to unique fragmentation pathways through ortho-effects, potentially involving hydrogen transfer or cyclization, which would be absent in the meta and para isomers.

    • Meta and Para Isomers: The fragmentation of these isomers is expected to be more similar to each other, with differences arising from the relative stabilities of intermediate ions due to the electronic effects of the methoxy group at different positions.

Table 1: Predicted Key Fragment Ions of Methoxyphenyl Triazine Isomers in EI-MS

Predicted Fragment IonProposed Structureortho-Methoxyphenyl Triazinemeta-Methoxyphenyl Triazinepara-Methoxyphenyl Triazine
M•+ Molecular IonPresent, may be weakPresent, may be weakPresent, may be weak
[M-15]+ Loss of •CH₃ExpectedExpectedExpected
[M-43]+ Loss of •CH₃ and COExpectedExpectedExpected
m/z 107 Methoxyphenyl cationExpectedExpectedExpected
m/z 92 Phenoxy cationExpectedExpectedExpected
m/z 77 Phenyl cationExpectedExpectedExpected
m/z 65 Cyclopentadienyl cationExpectedExpectedExpected

Note: The relative abundances of these ions are expected to differ between isomers, providing a basis for their differentiation.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI-MS/MS, fragmentation is induced on the protonated molecule [M+H]+. The fragmentation pathways are generally more straightforward than in EI-MS and are often dominated by the loss of stable neutral molecules. Studies on isomeric triazine herbicides have shown that ESI-MS/MS can effectively differentiate between them[2].

Key Predicted Fragmentation Pathways:

  • Loss of Neutral Molecules from the Triazine Ring: The protonated triazine ring can undergo fragmentation through the loss of molecules such as ammonia (NH₃, 17 Da), cyanamide (CH₂N₂, 42 Da), or formamidine (CH₄N₂, 44 Da), depending on the specific triazine core structure.

  • Cleavage of the Phenyl-Triazine Bond: Similar to EI, this cleavage can occur, leading to protonated triazine or methoxyphenyl fragments.

  • Loss of Formaldehyde (CH₂O): A characteristic fragmentation of protonated methoxy-aromatic compounds is the loss of formaldehyde (30 Da). The propensity for this loss may vary depending on the position of the methoxy group.

  • Influence of Methoxy Position: The proton affinity of the molecule and the stability of the resulting fragment ions will be influenced by the methoxy group's position. This can lead to quantitative differences in the product ion spectra of the isomers. For example, studies on other methoxy-substituted aromatic isomers have shown that differences in fragment ion abundances can be used for differentiation.

Table 2: Predicted Key Fragment Ions of Methoxyphenyl Triazine Isomers in ESI-MS/MS of [M+H]+

Precursor IonPredicted Fragment IonProposed Neutral Lossortho-Methoxyphenyl Triazinemeta-Methoxyphenyl Triazinepara-Methoxyphenyl Triazine
[M+H]+ [M+H - CH₂O]+Formaldehyde (30 Da)ExpectedExpectedExpected
[M+H]+ [M+H - HCN]+Hydrogen Cyanide (27 Da)PossiblePossiblePossible
[M+H]+ [M+H - CH₃OH]+Methanol (32 Da)Possible (ortho-effect)Less LikelyLess Likely
[M+H]+ m/z 108Protonated Methoxyphenyl fragmentExpectedExpectedExpected

Note: The relative intensities of these fragment ions are the key to differentiating the isomers. It is hypothesized that the ortho isomer may show a more pronounced loss of methanol due to an ortho-effect.

Visualizing Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for a generic methoxyphenyl triazine. The specific branching ratios and dominant pathways will vary with the isomer and ionization method.

G M_EI Methoxyphenyl Triazine (M•+) M_minus_CH3 [M-15]+ M_EI->M_minus_CH3 - •CH₃ m107 Methoxyphenyl Cation (m/z 107) M_EI->m107 Ring Cleavage Triazine_frag Triazine Ring Fragments M_EI->Triazine_frag - C₇H₇O• M_minus_CH3_CO [M-43]+ M_minus_CH3->M_minus_CH3_CO - CO m92 Phenoxy Cation (m/z 92) m107->m92 - •CH₃ m77 Phenyl Cation (m/z 77) m92->m77 - CHO• caption Predicted EI Fragmentation Pathways

Caption: Predicted EI Fragmentation Pathways

G M_ESI Protonated Methoxyphenyl Triazine ([M+H]+) M_minus_CH2O [M+H - CH₂O]+ M_ESI->M_minus_CH2O - CH₂O M_minus_HCN [M+H - HCN]+ M_ESI->M_minus_HCN - HCN M_minus_CH3OH [M+H - CH₃OH]+ (ortho-isomer favored) M_ESI->M_minus_CH3OH - CH₃OH m108 Protonated Methoxyphenyl (m/z 108) M_ESI->m108 Ring Cleavage caption Predicted ESI-MS/MS Fragmentation Pathways

Caption: Predicted ESI-MS/MS Fragmentation Pathways

Experimental Protocols

To experimentally validate these predictions and differentiate the isomers, the following protocols are recommended.

GC-EI-MS Analysis

This protocol is designed for the analysis of thermally stable and volatile methoxyphenyl triazine isomers.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry (EI) cluster_analysis Data Analysis prep1 Dissolve 1 mg of each isomer in 1 mL of a suitable solvent (e.g., ethyl acetate). prep2 Prepare a 1-10 µg/mL working solution. prep1->prep2 gc1 Injector: Split/Splitless, 250 °C prep2->gc1 gc2 Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) gc1->gc2 gc3 Oven Program: 100 °C (1 min), ramp at 15 °C/min to 280 °C (hold 5 min) gc2->gc3 gc4 Carrier Gas: Helium, 1 mL/min gc3->gc4 ms1 Ion Source: Electron Ionization (EI) gc4->ms1 ms2 Ionization Energy: 70 eV ms1->ms2 ms3 Source Temperature: 230 °C ms2->ms3 ms4 Mass Range: m/z 50-500 ms3->ms4 da1 Identify molecular ion (M•+). ms4->da1 da2 Characterize fragmentation patterns for each isomer. da1->da2 da3 Compare relative abundances of key fragment ions. da2->da3 caption GC-EI-MS Workflow

Caption: GC-EI-MS Workflow

LC-ESI-MS/MS Analysis

This protocol is suitable for all methoxyphenyl triazine isomers and is particularly advantageous for less volatile analogues or for direct analysis from reaction mixtures.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (ESI-MS/MS) cluster_analysis Data Analysis prep1 Dissolve 1 mg of each isomer in 1 mL of methanol/water (50:50). prep2 Prepare a 1 µg/mL working solution for infusion or injection. prep1->prep2 lc1 Column: C18, 100 mm x 2.1 mm, 2.6 µm prep2->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water lc1->lc2 lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc2->lc3 lc4 Gradient: 10-90% B over 10 min lc3->lc4 lc5 Flow Rate: 0.3 mL/min lc4->lc5 ms1 Ion Source: Electrospray Ionization (ESI), Positive Mode lc5->ms1 ms2 Capillary Voltage: 3.5 kV ms1->ms2 ms3 Source Temperature: 120 °C ms2->ms3 ms4 MS1 Scan: m/z 100-500 to find [M+H]+ ms3->ms4 ms5 MS2: Isolate [M+H]+ and apply stepped collision energy (e.g., 10, 20, 40 eV) ms4->ms5 da1 Identify protonated molecule ([M+H]+). ms5->da1 da2 Analyze product ion spectra at different collision energies. da1->da2 da3 Compare product ion ratios between isomers. da2->da3 caption LC-ESI-MS/MS Workflow

Caption: LC-ESI-MS/MS Workflow

Conclusion and Future Outlook

The differentiation of methoxyphenyl triazine isomers is a tractable yet nuanced analytical challenge. This guide provides a predictive framework for their fragmentation behavior under EI-MS and ESI-MS/MS. The key to successful differentiation lies not just in the presence or absence of specific fragments, but in the quantitative comparison of their relative abundances. ESI-MS/MS, with its controlled fragmentation energy, likely offers the most reliable means of distinguishing these isomers.

As a Senior Application Scientist, I strongly encourage researchers to use this guide as a starting point for their own empirical studies. Generating and publishing high-resolution mass spectral data for these and other isomeric series will be invaluable to the scientific community, enriching public databases and enabling more accurate and rapid identification of novel compounds in the future. The protocols provided herein are designed to be robust and serve as a self-validating system for the generation of such crucial data.

References

  • Banoub, J., Gentil, E., & Kiceniuk, J. (1994). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]

  • El-Kashef, H. S., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

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